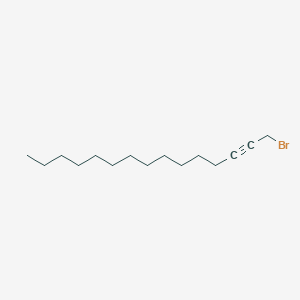

1-Bromopentadec-2-yne

Description

Contextualization within the Class of Long-Chain Bromoalkynes

1-Bromopentadec-2-yne belongs to the family of 1-bromo-2-alkynes, which are characterized by a bromine atom attached to a carbon adjacent to a carbon-carbon triple bond. This arrangement, known as a propargylic system, imparts unique reactivity to the molecule. The long C12 alkyl chain in 1-Bromopentadec-2-yne provides significant lipophilicity, influencing its solubility and potential applications in areas such as materials science and the synthesis of complex lipids.

The general class of 1-bromo-2-alkynes are typically synthesized from their corresponding propargyl alcohols. wikipedia.org For instance, the treatment of the parent alcohol with reagents like phosphorus tribromide can effectively replace the hydroxyl group with a bromine atom. wikipedia.org

Table 1: Physical Properties of Representative 1-Bromo-2-alkynes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromopent-2-yne | C5H7Br | 147.01 nih.gov | 40-41 / 20 mmHg |

| 1-Bromohept-2-yne | C7H11Br | 175.07 nih.gov | 74-76 / 15 mmHg |

| 1-Bromopentadec-2-yne (estimated) | C15H27Br | 287.28 | Higher than shorter chains |

Note: Data for 1-Bromopentadec-2-yne is estimated based on trends observed in homologous series.

Significance of Bromoalkynes as Synthetic Intermediates

Bromoalkynes, and particularly propargylic bromides, are highly valuable intermediates in organic synthesis due to their ability to participate in a wide array of chemical reactions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the alkyne moiety can undergo various transformations, including coupling reactions, additions, and cycloadditions.

Propargylic bromides are effective alkylating agents. wikipedia.org They readily react with a variety of nucleophiles, such as amines, sulfides, and carbanions, to introduce the propargyl group into other molecules. wikipedia.org This reactivity is fundamental in the construction of more complex molecular architectures.

Furthermore, these compounds are key substrates in numerous metal-catalyzed cross-coupling reactions. For example, they participate in Negishi-type arylations catalyzed by nickel complexes, allowing for the formation of carbon-carbon bonds between the propargylic carbon and an aryl group. acs.org They are also used in iron-catalyzed Kumada-type cross-coupling reactions with Grignard reagents. researchgate.netresearchgate.net The regioselectivity of these reactions, affording either the alkyne or an isomeric allene, is often a key consideration. researchgate.net

The zinc-mediated Barbier reaction of propargylic bromides with aldehydes is another important application, leading to the formation of allenic and propargylic alcohols. nih.gov These reactions highlight the versatility of the propargylic bromide functionality in generating diverse and densely functionalized products.

Current Research Landscape and Emerging Areas for 1-Bromopentadec-2-yne

While direct research on 1-Bromopentadec-2-yne is sparse, the broader field of long-chain functionalized alkynes is an active area of investigation. The unique combination of a reactive propargylic bromide and a long alkyl chain suggests potential applications in several emerging areas.

One area of interest is the synthesis of complex lipids and related natural products. The long dodecyl chain is a common motif in such molecules, and the propargyl group can be elaborated into various functional groups. The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position, could be a powerful tool in manipulating the position of the triple bond in derivatives of 1-Bromopentadec-2-yne for further synthetic transformations. mdpi.com

In materials science, long-chain alkynes are precursors to self-assembling systems and functional polymers. For instance, long-chain terminal alkynes can undergo homocoupling reactions to form 1,3-diynes, which are of interest for their electronic and optical properties. acs.org The propargyl bromide moiety of 1-Bromopentadec-2-yne could be used to anchor the molecule to surfaces or to other monomers for polymerization.

Furthermore, the "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition, offers a reliable method for constructing complex molecules. rsc.org Derivatives of 1-Bromopentadec-2-yne, after conversion of the bromide to other functional groups or direct use of the alkyne, could be valuable components in the modular synthesis of novel materials and bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

103363-74-2 |

|---|---|

Molecular Formula |

C15H27Br |

Molecular Weight |

287.28 g/mol |

IUPAC Name |

1-bromopentadec-2-yne |

InChI |

InChI=1S/C15H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-12,15H2,1H3 |

InChI Key |

OAUFYVHUYMKTOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CCBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 Bromopentadec 2 Yne

Reactions Involving the Carbon-Carbon Triple Bond

The electron-rich nature of the π-bonds in the alkyne group makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic addition reactions to alkynes are fundamental transformations that proceed through the attack of an electrophile on the electron-rich triple bond. libretexts.orgchemistrysteps.com Similar to alkenes, alkynes undergo addition reactions, although their reactivity is often slightly lower due to the formation of less stable vinyl carbocation intermediates. chemistrysteps.com

The addition of hydrogen halides (HX) to internal alkynes like 1-bromopentadec-2-yne would proceed to form haloalkenes. The regioselectivity of this addition is not a factor for symmetrical internal alkynes, but for unsymmetrical internal alkynes, a mixture of products can be formed. In the case of 1-bromopentadec-2-yne, the electronic effects of the bromoallylic group would influence the regioselectivity.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes typically results in the formation of dihaloalkenes. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond. masterorganicchemistry.com The initial addition can be followed by a second addition to the resulting alkene, yielding a tetrahaloalkane if an excess of the halogen is used.

Table 1: Illustrative Electrophilic Addition Reactions of 1-Bromopentadec-2-yne

| Reagent | Product(s) | Description |

| HBr | (E/Z)-1,2-Dibromopentadec-2-ene | Addition of hydrogen bromide across the triple bond. |

| Br₂ (1 eq.) | (E)-1,2,3-Tribromopentadec-2-ene | Anti-addition of bromine across the triple bond. |

| Br₂ (excess) | 1,2,2,3-Tetrabromopentadecane | Addition of bromine across both the triple bond and the resulting double bond. |

Hydrostannylation involves the addition of a tin hydride (such as tributyltin hydride, Bu₃SnH) across the carbon-carbon triple bond. This reaction is a powerful tool for the synthesis of vinylstannanes, which are versatile intermediates in organic synthesis, particularly for cross-coupling reactions. The regioselectivity and stereoselectivity of hydrostannylation can often be controlled by the choice of catalyst and reaction conditions. For terminal alkynes, both Markovnikov and anti-Markovnikov additions are possible. researchgate.net In the case of an internal bromoalkyne like 1-bromopentadec-2-yne, the addition of Bu₃SnH would lead to a mixture of regioisomeric vinylstannanes.

Table 2: Potential Products of Hydrostannylation of 1-Bromopentadec-2-yne

| Product | Regiochemistry |

| 1-Bromo-2-(tributylstannyl)pentadec-2-ene | Tin adds to the C2 position. |

| 1-Bromo-3-(tributylstannyl)pentadec-2-ene | Tin adds to the C3 position. |

Alkynes can participate as a 2π-electron component in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. While simple alkynes are often poor dienophiles, the presence of electron-withdrawing groups can enhance their reactivity. The bromoalkyl group in 1-bromopentadec-2-yne may have a modest influence on its dienophilic character. A more common cycloaddition for alkynes is the [3+2] cycloaddition, such as the azide-alkyne cycloaddition, which is a cornerstone of "click chemistry" for the synthesis of triazoles.

The hydrogenation of alkynes can be controlled to yield either the corresponding cis-alkene, trans-alkene, or the fully saturated alkane.

Syn-Hydrogenation to cis-Alkenes: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or nickel-boron (P-2) catalyst results in the syn-addition of two hydrogen atoms across the triple bond, leading to the formation of the (Z)-alkene (cis).

Anti-Hydrogenation to trans-Alkenes: The reduction of alkynes with sodium or lithium metal in liquid ammonia (B1221849) results in the anti-addition of two hydrogen atoms, yielding the (E)-alkene (trans).

Complete Hydrogenation to Alkanes: Using a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will lead to the complete reduction of the alkyne to the corresponding alkane, 1-bromopentadecane.

Table 3: Hydrogenation Products of 1-Bromopentadec-2-yne

| Reagents | Product | Stereochemistry |

| H₂, Lindlar's Catalyst | (Z)-1-Bromopentadec-2-ene | cis |

| Na, NH₃ (l) | (E)-1-Bromopentadec-2-ene | trans |

| H₂, Pd/C | 1-Bromopentadecane | Not applicable |

The hydration of alkynes, typically catalyzed by mercury(II) salts in the presence of aqueous acid, leads to the formation of an enol intermediate that rapidly tautomerizes to a more stable ketone. chemistrysteps.com For a terminal alkyne, this reaction follows Markovnikov's rule to produce a methyl ketone. For an internal alkyne like 1-bromopentadec-2-yne, hydration would yield a mixture of two possible ketones due to the initial addition of the hydroxyl group to either of the sp-hybridized carbons.

Other functional groups can also be added across the triple bond. For instance, hydroboration-oxidation provides an anti-Markovnikov addition of water across the triple bond, which for a terminal alkyne would yield an aldehyde. For an internal alkyne, this reaction would also result in a mixture of ketones.

Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in 1-bromopentadec-2-yne is susceptible to nucleophilic substitution and elimination reactions, characteristic of primary alkyl halides. The presence of the nearby triple bond can influence the reactivity of this C-Br bond. For instance, the propargylic position (the carbon adjacent to a triple bond) can stabilize a carbocation, which might favor Sₙ1-type reactions under certain conditions, although Sₙ2 reactions are generally expected for primary halides.

Common nucleophilic substitution reactions would involve the displacement of the bromide ion by nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), hydroxide (B78521) (OH⁻), or alkoxides (RO⁻), leading to the formation of nitriles, azides, alcohols, and ethers, respectively.

Elimination reactions (E2) can also occur in the presence of a strong, non-nucleophilic base, which would result in the formation of a conjugated enyne system (a molecule with a double bond and a triple bond in conjugation).

Nucleophilic Displacement Chemistry at the Brominated Carbon

The carbon-bromine bond in 1-bromoalkynes is a site for nucleophilic attack. While direct SN2-type displacement at an sp-hybridized carbon is challenging, bromoalkynes can undergo nucleophilic substitution reactions, often through addition-elimination pathways or under specific catalytic conditions. For instance, the reaction of bromoalkynes with nucleophiles like imidazoles can sometimes lead to direct nucleophilic addition, resulting in side products such as bromoalkenes, particularly with less sterically hindered substrates. acs.org This indicates a competitive pathway to the more common metal-catalyzed coupling reactions.

One-pot procedures that combine nucleophilic substitution with subsequent cycloadditions have been developed. These processes often involve the initial displacement of a halide by a nucleophile like sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov Although typically demonstrated with benzylic bromides, the principle extends to other activated halides, highlighting a potential pathway for transforming 1-bromopentadec-2-yne into more complex triazole-containing structures.

Cross-Coupling Reactions of Bromoalkynes

Cross-coupling reactions are among the most powerful tools for C-C bond formation, and 1-bromopentadec-2-yne is an excellent substrate for such transformations. The bromoalkyne functionality allows it to couple with a wide array of partners under the catalysis of various transition metals.

Palladium catalysis is central to the functionalization of bromoalkynes. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of alkyne chemistry. organic-chemistry.orgwikipedia.orglibretexts.org While the classical Sonogashira reaction involves coupling a terminal alkyne with a halide, bromoalkynes like 1-bromopentadec-2-yne can participate in related palladium-catalyzed processes. For example, they can be coupled with unactivated alkenes through a C-H activation mechanism, a reaction enabled by a picolinamide (B142947) directing group to afford monoalkynylated products stereospecifically. nih.gov

The general Sonogashira reaction is catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst, and proceeds under mild conditions. organic-chemistry.orgyoutube.com The versatility of this reaction allows for the synthesis of complex molecules, including conjugated enynes and arylalkynes. libretexts.org Palladium-catalyzed oxidative C–H activation and annulation of N-alkylanilines with bromoalkynes provides a direct route to functionalized 3-bromoindoles, showcasing the utility of bromoalkynes in constructing heterocyclic systems. rsc.org

The conditions for these reactions can be finely tuned. For instance, the choice of ligands, such as N-heterocyclic carbenes (NHCs) or phosphines, can significantly influence the catalyst's activity and stability. nih.govnih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Involving Bromoalkynes

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| C-H Alkynylation | Unactivated Olefins | Palladium catalyst with picolinamide directing group | Regio- and diastereoselective; forms monoalkynylated products. | nih.gov |

| C-H Annulation | N-alkylanilines | Palladium catalyst | High atom economy; synthesis of 3-bromoindoles. | rsc.org |

Copper catalysis offers a complementary and often more cost-effective approach to the functionalization of bromoalkynes. organic-chemistry.org Copper(I) salts are particularly effective in mediating the coupling of bromoalkynes with various nucleophiles. A notable application is the N-alkynylation of imidazoles and other N-heterocycles. acs.orgorganic-chemistry.org This reaction, typically catalyzed by copper(I) iodide (CuI), provides a direct route to N-(1-alkynyl)imidazoles, which are valuable precursors for more complex molecules. acs.org

Copper(I) also catalyzes the cross-coupling of 1-bromoalkynes with terminal alkynes to produce unsymmetrical 1,3-diynes, a reaction that avoids the formation of homocoupled byproducts often seen in other methods like the Cadiot–Chodkiewicz reaction. organic-chemistry.org Furthermore, copper-catalyzed Hiyama-type cross-coupling of bromoalkynes with vinylsiloxanes yields enynes with high stereochemical retention and tolerance for sensitive functional groups. acs.orgacs.org In some cases, copper(I)-catalyzed reactions can be used to generate saturated N-heterocyclic motifs by coupling bromoalkynes with organozinc reagents derived from hydrazinoalkenes. thieme-connect.com

Table 2: Overview of Copper-Mediated Bromoalkyne Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Alkynylation | Imidazoles, Benzimidazole | CuI, K₂CO₃, Dioxane | N-alkynylimidazoles | acs.org |

| Diyne Synthesis | Terminal Alkynes | CuI, P(o-tolyl)₃, K₂CO₃ | Unsymmetrical 1,3-diynes | organic-chemistry.org |

| Eniyne Synthesis | Vinylsiloxanes | Cu(MeCN)₄PF₆, TBAT | Conjugated enynes | acs.orgacs.org |

Beyond palladium and copper, other transition metals have emerged as powerful catalysts for transforming bromoalkynes.

Ruthenium: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, can catalyze the peri-alkynylation of naphthols and the ortho-alkynylation of benzoic acids with bromoalkynes. These reactions proceed with high regioselectivity and functional group tolerance. acs.org

Cobalt: Cobalt(III) catalysts have been developed for the directed C-7 alkynylation of indolines with bromoalkynes, providing an efficient route to 7-alkynyl-substituted indolines. acs.org

Gold and Indium: Gold(I) and Indium(III) catalysts can mediate the formal cross-coupling of bromoalkynes with allylsilanes to produce 1,4-enynes through a concealed rearrangement mechanism involving metal vinylidene intermediates. acs.org Gold catalysis has also been used in the cycloisomerization of aliphatic 1-bromoalkynes to prepare 1-bromocyclopentene derivatives. researchgate.net

Nickel: Nickel-catalyzed cyclization/carboxylation of bromoalkynes with CO₂ has been explored, with studies focusing on the origin of stereoselectivity in forming E- and Z-isomers. acs.org

These alternative catalytic systems expand the synthetic toolbox for utilizing 1-bromopentadec-2-yne, enabling unique transformations that may not be accessible through traditional palladium or copper catalysis. nih.govnih.govscispace.commdpi.com

Multi-Component Reactions and Cascade Processes of 1-Bromopentadec-2-yne

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgwikipedia.orgrsc.orgtcichemicals.com Bromoalkynes are valuable substrates for such reactions. For example, a three-component reaction involving bromoalkynes, sulfinic acids, and water can produce α,α-bis-sulfonyl arylketones under visible-light irradiation. rsc.org

Cascade processes, where a series of intramolecular reactions are triggered by a single event, can also be initiated using bromoalkyne chemistry. A copper-catalyzed metalloamination/cyclization cascade has been reported where N,N-dimethylhydrazinoalkenes are treated with diethylzinc, followed by a cross-coupling with a 1-bromoalkyne to afford functionalized piperidines and pyrrolidines. thieme-connect.com The versatility of the bromoalkyne moiety makes 1-bromopentadec-2-yne a promising candidate for the design of novel MCRs and cascade sequences to rapidly build molecular complexity.

Mechanistic Elucidations of Key Reactions

Understanding the mechanisms of the reactions involving 1-bromopentadec-2-yne is crucial for optimizing conditions and predicting outcomes.

Sonogashira Coupling: The mechanism of the palladium- and copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of the halide to the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide from the terminal alkyne. Transmetalation of the alkynyl group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.comresearchgate.net In copper-free versions, two interconnected palladium cycles are proposed to facilitate the reaction. wikipedia.org

Copper-Catalyzed Bromoalkynylation: In the copper-catalyzed bromoalkynylation of benzynes, the proposed mechanism involves the initial nucleophilic addition of CuBr to the benzyne, forming an aryl copper(I) species. This intermediate then reacts with the bromoalkyne to generate a Cu(III) adduct, which subsequently undergoes reductive elimination to yield the product. nih.gov

Ruthenium-Catalyzed Alkynylation: The mechanism for the Ru-catalyzed peri- and ortho-alkynylation of naphthols and benzoic acids is believed to proceed through metalation of the substrate, insertion of the bromoalkyne into the Ru-C bond, and subsequent bromide elimination to afford the alkynylated product. acs.org

Nickel-Catalyzed Cyclization/Carboxylation: Density functional theory (DFT) calculations on Ni-catalyzed reactions of bromoalkynes suggest that the stereoselectivity arises from the specific pathways of alkyne insertion and subsequent bond formations, with radical pathways potentially being kinetically favored. acs.org

These mechanistic studies, often combining experimental evidence with computational analysis, provide deep insight into the intricate steps governing the reactivity of bromoalkynes. nih.govacs.orgmasterorganicchemistry.com

Applications of 1 Bromopentadec 2 Yne in Advanced Organic Synthesis

Utilization as a Molecular Building Block for Complex Architectures

1-Bromopentadec-2-yne is a bifunctional building block that offers two distinct points for chemical modification: the bromine atom, which can be substituted or used in coupling reactions, and the alkyne moiety, which can undergo a variety of addition and coupling reactions. This dual reactivity allows for a stepwise and controlled assembly of complex molecular architectures.

The long pentadecyne chain provides a significant hydrophobic segment, which is a key feature in many biologically active molecules and materials. Synthetic strategies can leverage the reactivity of the bromine and alkyne groups to introduce polar head groups, aromatic systems, or other functional moieties, leading to the creation of amphiphilic molecules, elaborate natural product analogues, and complex polymers.

For instance, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups. Subsequently, the alkyne can be utilized in powerful carbon-carbon bond-forming reactions such as the Sonogashira, Suzuki, or Heck couplings to append aromatic or vinyl groups. This sequential reactivity is a cornerstone of its utility in building complex molecules from simpler precursors.

Synthesis of Long-Chain Aliphatic Compounds with Defined Functionality

The synthesis of long-chain aliphatic compounds with precisely placed functional groups is a significant challenge in organic chemistry. 1-Bromopentadec-2-yne provides a strategic entry point for the synthesis of such molecules. The internal alkyne can be selectively functionalized or reduced, while the terminal bromide allows for the introduction of a wide range of end-group functionalities.

One common strategy involves the alkylation of the terminal alkyne after deprotonation, a reaction that extends the carbon chain. This approach is particularly useful for creating very long-chain fatty acids, alcohols, and amines with a defined point of unsaturation. The bromine atom can then be converted to other functional groups, such as an azide (B81097) for "click" chemistry, a phosphonium salt for Wittig reactions, or a thiol for surface functionalization.

Below is a representative table of potential functionalization reactions starting from 1-Bromopentadec-2-yne to generate diverse long-chain aliphatic compounds.

| Starting Material | Reagent(s) | Product | Potential Application |

| 1-Bromopentadec-2-yne | 1. NaN3 2. H2, Lindlar's cat. | (Z)-1-Azidopentadec-2-ene | Bioconjugation, Click Chemistry |

| 1-Bromopentadec-2-yne | 1. PPh3 2. Base | (Pentadec-2-yn-1-yl)triphenylphosphonium bromide | Wittig Reagent for Olefination |

| 1-Bromopentadec-2-yne | 1. Mg, THF 2. CO2 3. H3O+ | Pentadec-3-ynoic acid | Synthesis of Bioactive Lipids |

| 1-Bromopentadec-2-yne | 1. NaSH 2. H2, Pd/C | Pentadecane-1-thiol | Self-Assembled Monolayers |

Precursor in the Synthesis of Conjugated Systems and Polyenes

The alkyne functionality in 1-bromopentadec-2-yne is a key precursor for the construction of conjugated systems and polyenes, which are of great interest for their electronic and optical properties. Two powerful coupling reactions, the Sonogashira coupling and the Glaser-Hay coupling, are particularly relevant in this context.

The Sonogashira coupling allows for the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. To utilize 1-bromopentadec-2-yne in this manner, it would first be converted to a terminal alkyne. This can be achieved through dehydrobromination or by using it as an alkylating agent for a smaller terminal alkyne. The resulting long-chain terminal alkyne can then be coupled with various aryl halides to create extended π-conjugated systems. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form a 1,3-diyne linkage. Again, by first converting 1-bromopentadec-2-yne to its terminal alkyne analogue, this reaction can be used to dimerize the long aliphatic chains, creating a symmetrical molecule with a conjugated diyne core. This method is valuable for synthesizing long, rigid molecular wires and precursors to more complex polyyne systems.

The following table summarizes the key aspects of these coupling reactions for generating conjugated systems.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Sonogashira Coupling | Long-chain terminal alkyne (from 1-Bromopentadec-2-yne) + Aryl Halide | Pd(PPh3)4, CuI, Base | Aryl-alkyne Conjugated System |

| Glaser-Hay Coupling | Long-chain terminal alkyne (from 1-Bromopentadec-2-yne) | CuCl, TMEDA, O2 | Symmetrical 1,3-Diyne |

Role in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. 1-Bromopentadec-2-yne is an excellent starting point for such strategies due to its two distinct and orthogonally reactive functional groups.

A divergent approach could begin with the selective reaction at either the bromide or the alkyne. For example, the bromine could be substituted with a variety of nucleophiles, creating a family of compounds with different end-groups but the same pentadec-2-yne backbone. Each of these products could then undergo a series of reactions at the alkyne, such as hydration, hydrogenation, or hydroboration-oxidation, to generate a diverse array of final products.

Alternatively, the alkyne could be functionalized first. For instance, a Sonogashira coupling could introduce an aromatic ring, and then the bromine atom on this new intermediate could be subjected to various substitution or coupling reactions. This approach allows for the rapid generation of molecular diversity from a single, readily accessible starting material, which is highly valuable in drug discovery and materials science. The stereo-divergent functionalization of the alkyne moiety can lead to either E- or Z-alkenes, further expanding the diversity of the synthesized compounds. rsc.org

Potential Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The long aliphatic chain of 1-bromopentadec-2-yne makes it an ideal component for the construction of amphiphilic molecules that can self-assemble into structures like micelles, vesicles, and liquid crystals.

Furthermore, the alkyne group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Diels-Alder reaction, to form macrocycles and other complex topologies. For example, by converting the bromide to an azide and reacting it with a difunctional alkyne, or by reacting a di-azide with a molecule derived from the dimerization of 1-bromopentadec-2-yne, it is possible to construct large macrocycles.

Theoretical and Computational Studies on Long Chain Bromoalkynes

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-Bromopentadec-2-yne. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

The electronic landscape of 1-Bromopentadec-2-yne is largely dictated by the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, creating a polar C-Br bond. This polarization is a key factor in the molecule's reactivity. The alkyne group, with its π-electron system, also contributes significantly to the electronic properties of the molecule.

Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, helps in visualizing the distribution of electrons in different energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For 1-Bromopentadec-2-yne, the HOMO is expected to be localized around the electron-rich alkyne and bromine functionalities, while the LUMO would be situated to accept electrons in a chemical reaction.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, arising from the electronegative bromine atom and the alkyne group. |

Conformational Analysis of Pentadec-2-yne and Brominated Derivatives

The long alkyl chain of 1-Bromopentadec-2-yne allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, which are the ones that the molecule is most likely to adopt. This is achieved by calculating the potential energy of the molecule as a function of the rotation around its single bonds.

The presence of the rigid carbon-carbon triple bond significantly constrains the flexibility of the molecule in its immediate vicinity. The atoms involved in the C-C≡C-C fragment are held in a linear or near-linear arrangement. However, the longer pentadecyl chain can fold and rotate in numerous ways. The most stable conformations are typically those that minimize steric hindrance, which is the repulsion between bulky groups. In the case of the long alkyl chain, the "all-anti" or zigzag conformation is generally the most stable, as it keeps the hydrogen atoms on adjacent carbons as far apart as possible. libretexts.orglumenlearning.com

The introduction of a bromine atom at the 1-position introduces additional conformational considerations. The size and electronegativity of the bromine atom can influence the rotational barriers around the C1-C2 bond. Computational models can map out the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers and the energy barriers that separate them.

| Dihedral Angle | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|

| C1-C2-C3-C4 (anti) | 0.0 | The most stable conformation with the bromine and the alkyl chain in opposite directions. |

| C1-C2-C3-C4 (gauche) | 0.9 | A less stable conformation where the bromine and the alkyl chain are closer together. |

| C4-C5-C6-C7 (anti) | 0.0 | The preferred zigzag conformation of the long alkyl chain. |

| C4-C5-C6-C7 (gauche) | 0.8 | A kink in the alkyl chain, leading to a less stable conformation. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving 1-Bromopentadec-2-yne. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition state that must be overcome.

For 1-Bromopentadec-2-yne, several types of reactions can be computationally explored. Nucleophilic substitution at the carbon atom bearing the bromine is a plausible reaction, where a nucleophile replaces the bromide ion. Computational models can predict the energy barrier for this reaction and whether it proceeds through a direct (SN2) or a two-step (SN1) mechanism.

Another important class of reactions for alkynes is electrophilic addition across the triple bond. The reaction of 1-Bromopentadec-2-yne with an electrophile like HBr, for instance, can be modeled to determine which of the two alkyne carbons the electrophile will preferentially attack and the stereochemistry of the resulting product.

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile. Its structure provides crucial insights into the mechanism of a reaction. Computational chemistry allows for the precise calculation of the geometry and energy of these transition states, which is often impossible to determine experimentally.

| Reaction Type | Reactants (Illustrative) | Calculated Activation Energy (kcal/mol) (Illustrative) | Significance |

|---|---|---|---|

| SN2 Substitution | 1-Bromopentadec-2-yne + OH⁻ | 22.5 | Represents the energy barrier for the direct displacement of the bromide by a hydroxide (B78521) ion. |

| Electrophilic Addition | 1-Bromopentadec-2-yne + HBr | 15.8 | Indicates the energy required to initiate the addition of HBr across the triple bond. |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict the spectroscopic properties of molecules with a high degree of accuracy. This is particularly useful for the structural elucidation of novel or complex compounds like 1-Bromopentadec-2-yne. The most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Computational methods can calculate the chemical shifts of the various carbon and hydrogen atoms in the molecule. researchgate.net These predicted shifts can then be compared with experimental data to confirm the structure of the compound. For 1-Bromopentadec-2-yne, the model would predict distinct signals for the protons and carbons near the bromine and the alkyne group, as well as a characteristic pattern for the long alkyl chain.

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated computationally. arxiv.org These frequencies correspond to the absorption bands observed in an IR spectrum. For 1-Bromopentadec-2-yne, the calculations would predict a characteristic absorption for the C≡C triple bond stretch, as well as vibrations associated with the C-Br bond and the various C-H bonds in the molecule.

By providing a theoretical spectrum, computational chemistry can aid in the interpretation of experimental spectra and provide confidence in the assigned structure.

| Spectroscopic Technique | Predicted Signature (Illustrative) | Associated Functional Group |

|---|---|---|

| ¹³C NMR Chemical Shift | ~80 ppm | Alkyne carbons (C2 and C3) |

| ¹³C NMR Chemical Shift | ~25 ppm | Carbon attached to bromine (C1) |

| ¹H NMR Chemical Shift | ~3.9 ppm | Protons on the carbon attached to bromine (CH₂Br) |

| IR Absorption Frequency | ~2230 cm⁻¹ | C≡C triple bond stretch |

| IR Absorption Frequency | ~650 cm⁻¹ | C-Br stretch |

Challenges and Future Research Directions for 1 Bromopentadec 2 Yne

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1-bromopentadec-2-yne and related haloalkynes traditionally relies on methods that may not align with the principles of green chemistry, often involving hazardous reagents and generating significant waste. A key challenge is the development of more environmentally benign synthetic routes that prioritize atom economy, energy efficiency, and the use of renewable resources.

Atom Economy and Waste Minimization: Future synthetic strategies should aim to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves designing reactions with high atom economy, where the majority of the atoms from the reactants are found in the desired product.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a promising green technology. The rapid heating and shorter reaction times associated with microwave irradiation can lead to increased yields and reduced energy consumption. For instance, microwave-assisted copper-catalyzed coupling reactions of bromoalkynes have demonstrated significantly accelerated reaction rates, offering a greener alternative to conventional heating methods.

Solvent-Free and Benign Solvent Systems: A significant portion of chemical waste is generated from solvent use. Research into solvent-free reaction conditions or the use of greener solvents, such as water, ionic liquids, or supercritical fluids, is crucial. acs.org The development of solid-state or neat reactions for the synthesis of 1-bromopentadec-2-yne would represent a substantial advancement in sustainable chemistry.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to organic synthesis. While the direct enzymatic synthesis of 1-bromopentadec-2-yne has not yet been reported, the broader field of biocatalysis is continuously expanding. Future research could focus on discovering or engineering enzymes capable of performing the specific transformations required for the synthesis of long-chain bromoalkynes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Haloalkynes

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free |

| Energy | Prolonged heating | Microwave, ultrasound, or ambient temperature |

| Waste | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

| Byproducts | Often toxic and difficult to separate | Minimal and non-toxic byproducts |

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is paramount for the practical synthesis and application of 1-bromopentadec-2-yne. Research in this area focuses on improving reaction yields, minimizing side products, and enabling transformations under milder conditions.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, play a pivotal role in alkyne chemistry. Future work will likely involve the design of novel ligands that can fine-tune the catalytic activity and selectivity of these metals for the synthesis and functionalization of 1-bromopentadec-2-yne. For example, palladium-catalyzed haloalkynylation reactions have been developed for the synthesis of functionalized dihaloalkenynes from haloalkynes without the need for specialized ligands or oxidizing additives.

Hypervalent Iodine Reagents: Hypervalent iodine compounds have emerged as powerful reagents for the chemoselective bromination of terminal alkynes. These systems offer mild reaction conditions and high selectivity for the formation of 1-bromoalkynes. Further exploration of these reagents could lead to even more efficient and selective methods for the synthesis of 1-bromopentadec-2-yne.

Enzymatic Halogenation: A groundbreaking discovery has been the identification of a flavin-dependent halogenase, JamD, capable of the direct bromination of terminal alkynes. This represents the first example of enzyme-mediated halogenation to produce a haloalkyne. Future research in this area could lead to the development of biocatalytic systems for the synthesis of 1-bromopentadec-2-yne with high chemo- and regioselectivity.

Table 2: Overview of Catalytic Systems for Bromoalkyne Synthesis

| Catalyst Type | Example | Advantages | Research Direction |

| Transition Metal | Palladium(II) complexes | High efficiency in C-C and C-X bond formation. | Development of more robust and recyclable catalysts. |

| Transition Metal | Copper(I) salts | Cost-effective, promotes various coupling reactions. | Design of ligands for enhanced selectivity. |

| Hypervalent Iodine | PIDA/(Diacetoxyiodo)benzene | Mild conditions, high chemoselectivity for monobromination. | Expansion of substrate scope and catalyst tunability. |

| Biocatalyst | JamD (Alkynyl Halogenase) | High specificity, environmentally benign. | Enzyme engineering for broader substrate acceptance. |

Exploration of Unconventional Reactivity Patterns

The dual functionality of 1-bromopentadec-2-yne, possessing both a reactive alkyne and a bromine atom, opens the door to a wide array of chemical transformations beyond simple substitutions or couplings. Exploring unconventional reactivity patterns is a key area for future research.

Cycloaddition Reactions: Haloalkynes can participate in various cycloaddition reactions to construct complex cyclic structures. acs.org The electron-withdrawing nature of the halogen can influence the reactivity of the alkyne in these transformations. Future studies could investigate the participation of 1-bromopentadec-2-yne in [3+2] and [4+2] cycloadditions to synthesize novel heterocyclic and carbocyclic compounds.

Radical Reactions: The carbon-bromine bond in 1-bromopentadec-2-yne can be homolytically cleaved to generate radical intermediates. These radicals can then participate in a variety of addition and cyclization reactions, offering a complementary approach to ionic reaction pathways. ic.ac.uk

Tandem and Cascade Reactions: The presence of two reactive sites allows for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This approach is highly atom-economical and can rapidly build molecular complexity. For instance, a reaction could be initiated at the alkyne, followed by a subsequent transformation involving the bromine atom, or vice versa.

Design of New Synthetic Methodologies Leveraging Bromine and Alkyne Functionalities

A significant challenge and opportunity lies in the development of novel synthetic methodologies that strategically exploit the unique combination of the bromine and alkyne functionalities in 1-bromopentadec-2-yne.

Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a wide range of substituents at the 1-position. The alkyne moiety can also participate in its own set of coupling reactions. The development of orthogonal catalytic systems that can selectively activate one functionality in the presence of the other would be a major breakthrough.

Synthesis of Heterocycles: The electrophilic nature of the alkyne, enhanced by the bromine atom, makes it a good candidate for intramolecular cyclization reactions with suitably positioned nucleophiles. This approach can be used to synthesize a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. acs.orgnih.gov

Metal-Catalyzed Hydrofunctionalization: The addition of E-H bonds (where E can be a heteroatom or carbon) across the alkyne triple bond is a powerful transformation. Metal-catalyzed hydrofunctionalization reactions of haloalkynes can lead to the stereoselective synthesis of functionalized haloalkenes, which are valuable synthetic intermediates. scispace.com

Integration into Emerging Fields of Organic Synthesis and Material Science

The unique structural features of 1-bromopentadec-2-yne, particularly its long alkyl chain and reactive termini, make it an attractive building block for applications in emerging fields.

Materials Science: Long-chain alkynes have been shown to form highly ordered self-assembled monolayers (SAMs) on surfaces like gold. nih.gov The presence of the bromine atom in 1-bromopentadec-2-yne could be used to further functionalize these surfaces after assembly. Additionally, the polymerization of alkynes is a route to conjugated polymers with interesting electronic and optical properties. oup.com The long alkyl chain could impart solubility and processability to such polymers. The development of thermosetting polymers from bromoalkyne precursors has also been explored, leading to high-density glassy carbons. researchgate.net

Medicinal and Agrochemical Chemistry: The introduction of a long lipophilic chain can significantly impact the biological activity of a molecule. The alkyne and bromine functionalities provide versatile handles for the synthesis of complex molecular architectures for screening in drug discovery and agrochemical research. Bromoalkynes have been used as intermediates in the synthesis of antitrypanosomal agents. vulcanchem.com

Supramolecular Chemistry: Long-chain functionalized molecules can participate in self-assembly processes to form complex supramolecular structures. The alkyne group can act as a rigid linker, while the long alkyl chain can drive assembly through van der Waals interactions. The terminal bromine atom offers a site for post-assembly modification.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to EC determinations. Validate models via bootstrapping and assess confounding variables (e.g., solvent effects) using ANOVA .

Ethical & Safety Guidelines

Q. What safety protocols are critical when handling 1-Bromopentadec-2-yne due to its potential reactivity and toxicity?

- Methodology : Follow OSHA/NIOSH guidelines for brominated compounds: use fume hoods, wear nitrile gloves, and maintain spill kits. Conduct risk assessments (e.g., HAZOP) before large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.